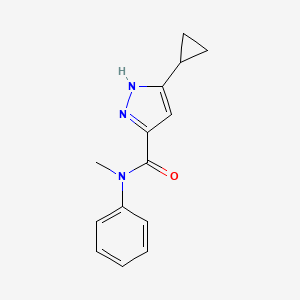
(2-Ethylmorpholin-4-yl)-(5-methylthiophen-2-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Ethylmorpholin-4-yl)-(5-methylthiophen-2-yl)methanone, also known as EMTM, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. EMTM is a white to off-white powder that is soluble in organic solvents and has a molecular weight of 293.4 g/mol.
科学的研究の応用
(2-Ethylmorpholin-4-yl)-(5-methylthiophen-2-yl)methanone has been found to have potential applications in various scientific fields. One of the primary areas of research is in the development of antiviral drugs. This compound has been shown to inhibit the replication of the hepatitis C virus in vitro, making it a promising candidate for the development of new antiviral drugs. Additionally, this compound has also been found to have anticancer properties, and research is ongoing to explore its potential as a cancer treatment.
作用機序
The exact mechanism of action of (2-Ethylmorpholin-4-yl)-(5-methylthiophen-2-yl)methanone is not fully understood. However, it has been proposed that this compound inhibits the activity of the NS5B protein of the hepatitis C virus, which is essential for viral replication. This compound has also been found to induce apoptosis in cancer cells, which is believed to be due to its ability to inhibit the activity of the proteasome.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. In vitro studies have shown that this compound inhibits the replication of the hepatitis C virus and induces apoptosis in cancer cells. Additionally, this compound has been found to inhibit the activity of the proteasome, which is involved in the degradation of proteins in cells.
実験室実験の利点と制限
One of the advantages of using (2-Ethylmorpholin-4-yl)-(5-methylthiophen-2-yl)methanone in lab experiments is its high purity, which allows for accurate and reproducible results. Additionally, this compound has been found to be relatively stable under various conditions, making it a useful tool for research. However, one limitation of using this compound is its low solubility in aqueous solutions, which can make it challenging to work with in certain experiments.
将来の方向性
There are many potential future directions for research on (2-Ethylmorpholin-4-yl)-(5-methylthiophen-2-yl)methanone. One area of interest is in the development of new antiviral drugs. This compound has shown promising results in inhibiting the replication of the hepatitis C virus, and further research is needed to explore its potential as a treatment for other viral infections. Additionally, research is ongoing to explore the anticancer properties of this compound and its potential as a cancer treatment. Other potential future directions include exploring the mechanism of action of this compound and developing new synthesis methods to improve its purity and solubility.
合成法
The synthesis of (2-Ethylmorpholin-4-yl)-(5-methylthiophen-2-yl)methanone involves the reaction of 2-ethylmorpholine and 5-methylthiophene-2-carboxylic acid chloride in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain the final product. The synthesis of this compound has been reported in various research articles, and the purity of the compound has been confirmed using various spectroscopic techniques such as NMR and mass spectrometry.
特性
IUPAC Name |
(2-ethylmorpholin-4-yl)-(5-methylthiophen-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2S/c1-3-10-8-13(6-7-15-10)12(14)11-5-4-9(2)16-11/h4-5,10H,3,6-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUTYVTJEFJQVRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN(CCO1)C(=O)C2=CC=C(S2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













![2-[2-(3,5-Dimethylpiperidin-1-yl)ethyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B7517639.png)
